3-Methyl-4-nitro-1H-indazole CAS number and properties
3-Methyl-4-nitro-1H-indazole CAS number and properties
Advanced Synthesis, Structural Properties, and Medicinal Chemistry Applications[1][2]
Executive Summary & Chemical Identity[1][2]
3-Methyl-4-nitro-1H-indazole is a specialized heterocyclic scaffold used primarily as a high-value intermediate in the development of kinase inhibitors and antineoplastic agents.[1][2] Unlike its more common isomers (5-nitro and 6-nitro), the 4-nitro derivative offers unique steric geometry at the "hinge-binding" region of the indazole core, making it a critical tool for structure-activity relationship (SAR) studies in drug discovery.[1][2]
This guide addresses the significant synthetic challenge posed by this molecule: regioselectivity. Direct nitration of 3-methylindazole predominantly yields the 5-nitro isomer.[1][2] Consequently, accessing the 4-nitro isomer requires specific de novo ring construction strategies, which are detailed in Section 3.
Datasheet & Physiochemical Profile[1][2]
| Property | Data | Notes |
| Chemical Name | 3-Methyl-4-nitro-1H-indazole | |
| CAS Number | 945397-03-5 | Note: Often confused with 5-nitro (3176-62-3) or 6-nitro (6494-19-5) isomers.[1][2] |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| SMILES | CC1=NNC2=C1C(=CC=C2)[O-] | |
| Appearance | Yellow to orange crystalline solid | Nitro group conjugation typically imparts color.[1][2][3] |
| Predicted pKa | ~12.5 (NH) | Acidic proton on the pyrazole ring.[1][2] |
| LogP | ~1.9 - 2.1 | Moderate lipophilicity; suitable for CNS penetration models.[1][2] |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar alkanes.[1] |
Structural Analysis & Electronic Effects[2]
The 4-nitro isomer is structurally distinct due to the peri-interaction between the nitro group at position 4 and the methyl group at position 3.[1][2]
-
Steric Crowding: The proximity of the 3-methyl and 4-nitro groups forces the nitro group to rotate slightly out of the aromatic plane, potentially reducing resonance stabilization compared to the 5- or 6-nitro isomers.[1][2]
-
Reactivity Implication: This steric strain makes the 4-nitro group more susceptible to displacement in nucleophilic aromatic substitution (
) reactions under forcing conditions, a feature not present in the 5-nitro isomer.[1][2] -
Reduction Kinetics: Catalytic hydrogenation of the 4-nitro group can be slower than the 5-nitro analog due to steric hindrance impeding the approach of the catalyst surface.[1][2]
Synthetic Routes & Regiochemistry[1][2][4][5]
The Critical Challenge: Researchers must avoid standard nitration protocols (HNO₃/H₂SO₄) applied to 3-methylindazole, as this yields a mixture of 5-nitro (>80%) and 6-nitro (<20%) isomers, with negligible 4-nitro product.[1][2]
Recommended Route: The authoritative method for accessing 3-methyl-4-nitro-1H-indazole is the cyclization of 2,6-disubstituted acetophenones .[1][2] This approach guarantees the position of the nitro group before ring closure.[1][2]
Validated Synthesis Protocol (Diazo-Cyclization)
Precursor: 2-Amino-6-nitroacetophenone[1][2]
Reaction Logic:
-
Diazotization: The amine is converted to a diazonium salt.[1][2]
-
Cyclization: Spontaneous internal attack of the diazonium species on the acetyl methyl group (or reduction to hydrazine followed by condensation) forms the indazole ring.[1][2]
Step-by-Step Protocol:
-
Reagents:
-
Procedure:
-
Dissolution: Dissolve 2-amino-6-nitroacetophenone in Conc. HCl at -5°C.
-
Diazotization: Add aqueous NaNO₂ dropwise, maintaining temperature <0°C. Stir for 30 mins.
-
Reduction/Cyclization: Slowly add a solution of SnCl₂ in HCl at 0°C. The diazonium intermediate is reduced to the hydrazine, which spontaneously condenses with the ketone carbonyl to close the ring.[1]
-
Workup: Neutralize with NaOH to pH 8. The product precipitates as a yellow solid.[1][2][4]
-
Workflow Visualization
Figure 1: Comparison of synthetic strategies. The green pathway represents the required route for the 4-nitro isomer.[1][2]
Medicinal Chemistry Applications
Once synthesized, 3-methyl-4-nitro-1H-indazole serves as a versatile scaffold.[1][2] The nitro group is almost exclusively reduced to the amine to enable amide coupling or urea formation.[1][2]
Key Transformations
-
Reduction to Amine:
-
Scaffold for Kinase Inhibitors:
Functionalization Pathway[1][2]
Figure 2: Standard medicinal chemistry workflow converting the nitro-indazole into a bioactive pharmacophore.[1][2]
Safety & Handling Protocols
Hazard Class: Nitroaromatics are generally toxic and potentially explosive if heated under confinement.[1][2]
-
Explosion Hazard: Although indazoles are generally stable, the combination of a nitro group and a high-nitrogen heterocycle suggests high energy potential.[1][2] Do not heat dry solids above 100°C.
-
Toxicity: Treat as a potential mutagen.[1][2] Use double nitrile gloves and handle strictly within a fume hood.[1][2]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).[1][2]
References
-
Chemical Identity & Isomerism
-
Synthetic Methodology
-
Medicinal Chemistry Context
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3-Methyl-6-nitro-1H-indazole | C8H7N3O2 | CID 10921054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methyl-6-nitroindazole CAS#: 6494-19-5 [m.chemicalbook.com]
- 4. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Frequently Asked Questions (FAQ) about 3-Methyl-6-Nitro-1H-Indazole - LISKON [liskonchem.com]
